N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide
Description
Properties
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-phenylethenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(17-11-5-2-6-12-17)25-20(15-16-9-3-1-4-10-16)21-23-18-13-7-8-14-19(18)24-21/h1-15H,(H,23,24)(H,25,26)/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRYWBLMSLZKNJ-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3N2)/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide typically involves the condensation of benzimidazole derivatives with benzoyl chloride under specific conditions. One common method includes:
Starting Materials: Benzimidazole, benzoyl chloride, and a suitable base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Procedure: Benzimidazole is first dissolved in the solvent, followed by the addition of the base. Benzoyl chloride is then added dropwise to the mixture, and the reaction is allowed to proceed for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Hydrazinolysis
Reaction with hydrazine hydrate converts the compound into quinazolinone derivatives :
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Product : N-(1-(3-Amino-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)-2-phenylvinyl)benzamide (5 ) .
-
Key Data :
Reaction with Hydroxylamine
Forms hydroxyquinazolinone derivatives :
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Conditions : Reflux with hydroxylamine hydrochloride in ethanol-pyridine .
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Product : N-(1-(6,8-Dibromo-3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-yl)-2-phenylvinyl)benzamide (7 ) .
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Key Data :
With Aldehydes
Condensation with benzaldehyde introduces a benzylidene group :
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Product : N-(1-(3-Benzylideneamino)-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)-2-phenylvinyl)benzamide (6 ) .
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Key Data :
Reactions with Amines
Primary and secondary amines substitute at the benzoxazinone moiety :
| Amine | Product | Yield (%) | Conditions |
|---|---|---|---|
| Piperidine | N-Piperidide derivative (4a ) | 67 | Reflux in ethanol |
| Morpholine | N-Morpholide derivative (4b ) | 65 | Reflux in ethanol |
Acid-Catalyzed Transformations
Under acidic conditions, the compound undergoes tautomerization and rotamer interconversion :
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Mechanism : Protonation at the benzimidazole nitrogen facilitates keto-enol tautomerism, stabilized by hydrogen bonding with water .
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NMR Evidence : Averaging of δ<sub>C</sub> signals in CDCl<sub>3</sub> indicates tautomeric exchange .
Antimicrobial and Anti-inflammatory Activity
While beyond the scope of chemical reactions, derivatives exhibit:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide involves multiple steps, often utilizing methods that facilitate the formation of C–N bonds. For instance, the selective synthesis of related benzimidazole derivatives has been achieved through reactions involving aromatic aldehydes and o-phenylenediamine under mild conditions, yielding compounds with diverse functionalities . The structural characteristics of these compounds are crucial for understanding their biological activities.
Antimicrobial Properties
Research indicates that compounds related to benzimidazole derivatives exhibit notable antimicrobial activities. For example, derivatives synthesized from 2-mercaptobenzimidazole have shown significant effects against various Gram-positive and Gram-negative bacteria as well as fungi . The mechanism of action often involves interference with bacterial cell wall synthesis or metabolic pathways.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. Compounds similar to this compound have been tested against human colorectal carcinoma cell lines, demonstrating promising results in inhibiting cell proliferation . Notably, certain derivatives have exhibited IC50 values lower than established chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of benzimidazole derivatives. Compounds designed based on this scaffold have shown significant inhibition of COX enzymes, which are pivotal in the inflammatory response . This makes them candidates for further development as anti-inflammatory medications.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of N-substituted benzimidazole derivatives against various pathogens, revealing that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against resistant strains . This underscores the importance of developing new antimicrobial agents to combat rising resistance.
Anticancer Screening
In another investigation, a range of benzimidazole derivatives was tested for their antiproliferative activity against multiple cancer cell lines, including HCT116 and MCF7. The results indicated that some compounds had IC50 values significantly lower than those of traditional chemotherapeutics, suggesting their potential as lead compounds in cancer therapy .
References Table
Mechanism of Action
The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Benzimidazole derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Physicochemical Properties
- Solubility : Methoxy and pyridyl substituents (e.g., Compound 8 in ) improve aqueous solubility, critical for bioavailability .
Key Trade-offs and Limitations
Biological Activity
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological properties, supported by relevant data tables and research findings.
Compound Overview
Chemical Structure:
this compound features a benzimidazole core, which is known for its diverse biological activities. The compound's structure includes:
- Benzimidazole moiety : A fused ring structure that contributes to its pharmacological properties.
- Vinyl group : Enhances reactivity and biological interaction.
- Benzamide group : Often associated with various bioactivities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzimidazole Core : Condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
- Introduction of Vinyl Group : Reacting the benzimidazole derivative with a vinyl halide in the presence of a base.
- Formation of Benzamide Moiety : Reacting with benzoyl chloride or similar reagents to complete the structure.
Anticancer Properties
Research indicates that compounds containing benzimidazole scaffolds exhibit notable anticancer activity. For instance:
- Mechanism of Action : Compounds like this compound may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. In studies, similar compounds have shown IC50 values ranging from 0.29 to 5.0 µM against various cancer cell lines, indicating potent activity .
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties:
- Activity Spectrum : Compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed moderate to good activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
A comprehensive review of benzimidazole derivatives highlighted the importance of substituents on the phenyl ring in modulating biological activity. Electron-donating groups generally enhance potency, while electron-withdrawing groups can diminish it .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound 16 | 0.29 | Anticancer |
| Compound 21 | 1.58 | Anticancer |
| Compound 5 | 10.0 | Antimicrobial |
Case Study Example
In one study, a series of benzimidazole derivatives were synthesized and tested against the NCI 60 cancer cell line panel. The results indicated that compounds with specific substitutions at the C2 position exhibited greater potency, with some achieving submicromolar GI50 values .
Q & A
Q. How does the compound interact with biological targets like mGluR5 or tubulin?
Q. What analytical techniques resolve purity issues in multi-step syntheses?
- HPLC-PDA: Detected <1% impurities in hydrazine-carboxamide derivatives using a C18 column (ACN/water gradient) .
- Recrystallization optimization: Methanol/water (3:1) improved crystal purity (mp 212–213°C) for anticonvulsant derivatives .
Data Contradictions and Resolution
- Contradiction: Some studies report high cytotoxicity for dichloro-substituted analogs , while others show low toxicity in similar derivatives .
- Resolution: Cytotoxicity may depend on cell type (e.g., HEK293 vs. HeLa) and exposure duration. Standardized cytotoxicity assays (e.g., 48-hour MTT) are critical for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
